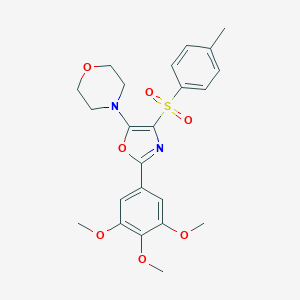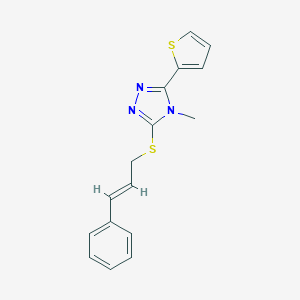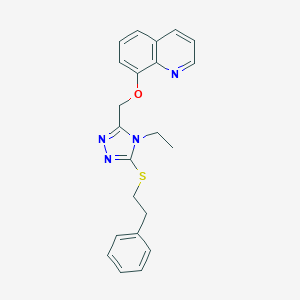
4-methylphenyl 5-(4-morpholinyl)-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-299783 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods for WAY-299783 are not widely documented, but they likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
WAY-299783 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-299783 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a reference compound in analytical studies.
Biology: It is used in studies related to cellular processes and molecular interactions.
Industry: It is used in the development of new materials and in the optimization of industrial processes.
Mechanism of Action
The mechanism of action of WAY-299783 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
WAY-299783 can be compared with other similar compounds, such as:
- WAY-204688
- WAY-100135
- WAY-123398
- WAY-101405
- WAY-267464 dihydrochloride
- WAY-200070
- WAY-647802
- WAY-100289
- WAY-329602
These compounds share structural similarities with WAY-299783 but may differ in their specific applications and properties .
Properties
Molecular Formula |
C23H26N2O7S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)sulfonyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C23H26N2O7S/c1-15-5-7-17(8-6-15)33(26,27)22-23(25-9-11-31-12-10-25)32-21(24-22)16-13-18(28-2)20(30-4)19(14-16)29-3/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
KRRFGDDIQZKQCS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-4,5,5-trimethyl-N-(1-naphthyl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383732.png)
![6-bromo-N-(2,3-dichlorophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383733.png)
![(5Z)-2-(4-bromophenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383734.png)
![6-bromo-N-(4-chlorophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383737.png)
![Methyl 4-{[(6-bromo-4,5,5-trimethylbicyclo[2.1.1]hex-1-yl)carbonyl]amino}benzoate](/img/structure/B383739.png)

![6-bromo-N-(4-bromophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383742.png)
![2-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B383743.png)
![1-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B383744.png)
![4-{4-(4-methoxyphenyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B383747.png)

![4-[(4-{[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B383749.png)
![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383750.png)
![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B383754.png)
